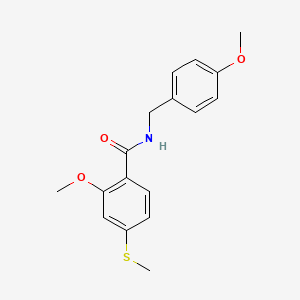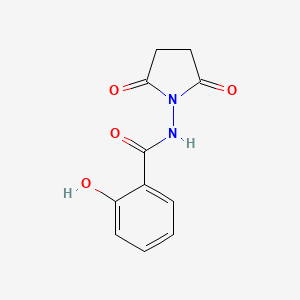![molecular formula C13H13IN2O B5886491 3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide](/img/structure/B5886491.png)
3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide, also known as HMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMP is a quaternary ammonium salt that is synthesized through a simple and efficient method.
作用機序
The mechanism of action of 3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide is not fully understood. However, it is believed that this compound acts by disrupting the cell membrane of microorganisms, leading to cell death. This compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of important cellular components, such as DNA and proteins.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. This compound has been found to be non-cytotoxic to mammalian cells at concentrations up to 100 µM. This compound has also been shown to have minimal effects on the liver and kidney function in rats.
実験室実験の利点と制限
3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide has several advantages for use in lab experiments. This compound is easy to synthesize, and it has a high purity and stability. This compound has also been shown to have minimal toxicity and side effects, making it a safe and effective reagent for use in various experiments.
However, there are also limitations to the use of this compound in lab experiments. This compound has limited solubility in water, which can make it difficult to use in aqueous solutions. This compound also has a short shelf life, which can limit its use in long-term experiments.
将来の方向性
There are several future directions for the study of 3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide. One potential direction is the development of new synthetic methods for this compound that can improve its solubility and stability. Another direction is the study of the mechanism of action of this compound, which can provide insight into its potential applications in various fields.
Furthermore, the study of the antimicrobial and antiparasitic properties of this compound can lead to the development of new drugs for the treatment of infectious diseases. This compound can also be used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. This compound is easy to synthesize, has minimal toxicity, and has been shown to have antimicrobial and antiparasitic properties. The study of this compound can lead to the development of new drugs and materials with potential applications in various fields.
合成法
3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide can be synthesized through a reaction between 3-hydroxypyridine and benzaldehyde oxime in the presence of methyl iodide. The reaction yields this compound as a white crystalline solid with a melting point of 202-204°C. The synthesis of this compound is relatively simple and can be accomplished with high yields.
科学的研究の応用
3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide has been extensively studied for its potential applications in various fields. In the field of chemistry, this compound is used as a reagent for the determination of various metals, such as copper, lead, and mercury. This compound has also been used as a ligand for the synthesis of metal complexes.
In the field of biology, this compound has been studied for its antimicrobial and antiparasitic properties. This compound has been found to be effective against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has also been shown to inhibit the growth of parasites, such as Trypanosoma cruzi and Leishmania donovani.
特性
IUPAC Name |
(NE)-N-[(1-methylpyridin-1-ium-3-yl)-phenylmethylidene]hydroxylamine;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O.HI/c1-15-9-5-8-12(10-15)13(14-16)11-6-3-2-4-7-11;/h2-10H,1H3;1H/b14-13+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWPOKLHNLGZLS-IERUDJENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=NO)C2=CC=CC=C2.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC(=C1)/C(=N/O)/C2=CC=CC=C2.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5886416.png)




![1-(4-bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5886450.png)
![methyl 4-[(3,5-diethoxybenzoyl)amino]benzoate](/img/structure/B5886452.png)
![5-bromo-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5886458.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5886466.png)

![N-benzyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886487.png)

![6-(2-chloroethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5886501.png)
![3-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5886507.png)